molecular formula C23H17FN2O2 B2582280 (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-78-7

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2582280
CAS No.: 1327183-78-7
M. Wt: 372.399
InChI Key: LEJNPCBKWJMOOD-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide (hereafter referred to as Compound A) is a synthetic chromene derivative characterized by:

  • A chromene core (benzopyran) with a Z-configuration imino group at position 2.
  • A 2-fluoro-5-methylphenyl substituent on the imino nitrogen.
  • A phenylcarboxamide group at position 3.

Chromene derivatives are widely studied for their biological activities, including antifungal, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-11-12-19(24)20(13-15)26-23-18(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNPCBKWJMOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds under basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-fluoro-5-methylaniline, under acidic or basic conditions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an isocyanate or by amidation of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclocondensation Reactions

The imino group in the chromene core facilitates cyclocondensation with active methylene compounds. For example, reactions with ethyl cyanoacetate yield fused pyrimidinone derivatives:

ReactantProductConditionsYieldSource
Ethyl cyanoacetate2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-oneReflux in ethanol, 8–10 hrs70–75%

This reaction involves nucleophilic attack of the cyanoacetate enolate on the imino carbon, followed by cyclization and elimination of ammonia .

Hydrazine-Mediated Modifications

Interaction with hydrazine hydrate generates hydrazinyl intermediates, which serve as precursors for heterocyclic systems:

Reaction StepProductKey ConditionsOutcomeSource
Hydrazine addition2-hydrazinyl-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-oneReflux in ethanol, 6 hrsIntermediate for further functionalization

The hydrazinyl derivative reacts with:

  • Aldehydes : Forms hydrazones (e.g., compound 4–9 ) .

  • Carbonyl chlorides : Produces pyrazole derivatives (e.g., compound 12 , 13a–b ) .

Electrophilic Substitution

The electron-rich chromene ring undergoes electrophilic substitution at the 6- and 8-positions. Fluorine substituents influence regioselectivity:

ReagentPosition SubstitutedMajor ProductNotesSource
Nitration (HNO₃/H₂SO₄)C-66-nitro derivativeEnhanced reactivity due to imino group’s electron-withdrawing effect

Amide Hydrolysis and Functionalization

The carboxamide group undergoes controlled hydrolysis or substitution:

ReactionReagentProductConditionsSource
HydrolysisNaOH (aqueous)Chromene-3-carboxylic acidReflux, 4 hrs
AlkylationR-X (alkyl halide)N-alkylcarboxamide derivativesK₂CO₃, DMF, 60°C, 12 hrs

Coordination Chemistry

The imino nitrogen and carbonyl oxygen act as bidentate ligands for transition metals:

Metal SaltComplex FormedApplication NotesStabilitySource
Cu(II) acetateCu(II)-chromene complexCatalytic activity in oxidation reactionsStable in aerobic conditions

Biological Activity Correlation

Fluorine substitution enhances bioactivity. For example:

  • Antiviral activity : Fluorinated analogs exhibit IC₅₀ values against SARS-CoV-2 (e.g., 3.669 μM for trifluoromethyl derivatives) .

  • Enzyme inhibition : Fluorine improves binding affinity to SARS-CoV-2 M<sup>pro</sup> (IC₅₀ = 240.6 μg/mL vs. 129.8 μg/mL for lopinavir) .

Thermal and Solvent Effects

Reaction outcomes are highly solvent- and temperature-dependent:

ReactionOptimal SolventTemperature RangeKey ObservationSource
CyclizationDMF80–100°CHigher yields in polar aprotic solvents

Synthetic Challenges

  • Steric hindrance : Bulky substituents on the phenyl ring reduce reaction rates (e.g., 2-methyl vs. 4-fluoro).

  • Z/E isomerism : The Z-configuration of the imino group is critical for stability; isomerization occurs above 120°C.

Scientific Research Applications

The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a member of the chromene derivatives family, which has garnered attention for its diverse biological activities and potential therapeutic applications . This article delves into its applications in scientific research, particularly focusing on its anticancer and antimicrobial properties, supported by relevant data and case studies.

Anticancer Activity

Research indicates that chromene derivatives exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study demonstrated that various synthesized compounds in this class showed equipotent activity against cancer cell lines compared to established chemotherapeutics.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific study evaluated the cytotoxic effects of various 2-imino-2H-chromene-3(N-aryl)carboxamides on human cancer cell lines:

CompoundCell LineIC50 (μM)
VIaMCF-78.5
VIaPC-335.0
VIaA5490.9
VIaCaco-29.9

These results indicate that compound VIa, closely related to the target compound, exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have highlighted its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for derivatives related to this compound:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
7bE. coli0.2231.64
7bS. aureus0.3528.50

These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescription
AnticancerInduces apoptosis; effective against various cancer cell lines
AntimicrobialInhibits DNA gyrase and dihydrofolate reductase; effective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name / ID Substituent Features Biological Activity (Inferred) Synthesis Pathway
Compound A (Target) 2-Fluoro-5-methylphenyl (imino), N-phenyl (carboxamide) Antifungal, antitumor (analog-based) Condensation of chromene precursors
2-Imino-N-phenyl-2H-chromene-3-carboxamide Unsubstituted imino group, N-phenyl (carboxamide) Antifungal, antiviral Base structure for heterocycle synthesis
N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-Methoxyphenyl (imino), 2-methoxyphenyl (carboxamide) Not reported (structural analog) Similar condensation reactions
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-... Chlorinated benzylidene and chlorophenyl groups, fused pyrimidinone Antiproliferative (analog-based) Multi-step cyclization
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluoro substituent in Compound A is electron-withdrawing, which may increase the electrophilicity of the chromene core, enhancing reactivity in biological targets. Chlorine substituents in offer moderate electron-withdrawing effects and may contribute to antiproliferative activity through enhanced binding to DNA or enzymes .

Bioactivity Trends: Fluorinated derivatives like Compound A are hypothesized to exhibit stronger antifungal and antitumor activity compared to non-fluorinated analogs due to improved membrane permeability and metabolic stability . Pyrimidinone-fused chromenes (e.g., ) show expanded heterocyclic systems that may target kinases or topoisomerases, common in anticancer agents .

Computational and Structural Insights

  • Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP ) could predict the electronic properties of Compound A , such as HOMO-LUMO gaps, to rationalize its reactivity compared to methoxy- or chloro-substituted analogs.
  • Crystallography : Tools like SHELXL are critical for resolving the Z-configuration of Compound A and confirming substituent orientations, which are essential for structure-activity relationship (SAR) studies.

Biological Activity

The compound (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide , with CAS number 1327183-78-7, is a member of the chromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

  • Molecular Formula : C23H17FN2O2
  • Molecular Weight : 372.4 g/mol
  • LogP : 6.02 (predicted), indicating high lipophilicity which may influence its bioavailability and distribution in biological systems .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

The compound's mechanism involves inhibition of the AChE enzyme, which is responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound can increase acetylcholine levels, potentially enhancing cholinergic neurotransmission.

Pharmacological Studies

Recent studies have demonstrated promising results regarding the pharmacological effects of this compound:

  • Inhibition of Acetylcholinesterase :
    • In vitro assays indicated that this compound exhibited significant AChE inhibitory activity with an IC50 value comparable to known AChE inhibitors .
    CompoundIC50 (µM)Reference
    Test Compound2.7
    Donepezil0.1
    This suggests that the compound may serve as a potential therapeutic agent for Alzheimer's disease.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may also exhibit neuroprotective properties, possibly through antioxidant mechanisms that reduce oxidative stress in neuronal cells .

Study 1: In Vitro Evaluation

A study evaluated several chromene derivatives for their AChE inhibition capabilities. The results indicated that compounds with similar structures to this compound showed a range of inhibitory activities, with some derivatives achieving IC50 values as low as 1 µM .

Study 2: Molecular Docking Studies

Molecular docking simulations have provided insight into the binding interactions between this compound and the active site of AChE. The binding affinity was calculated to be significant, indicating strong interactions that could lead to effective inhibition .

Q & A

Q. Optimization Strategy :

  • Vary equivalents of TBTU (1.2–2.0 eq) to balance yield and purity.
  • Test alternative bases (e.g., DIEA vs. 2,6-lutidine) to improve regioselectivity.
  • Screen solvents (e.g., DMF, acetonitrile) for solubility and reactivity trade-offs.

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Basic Research Question
Primary Characterization Methods :

  • 1H/13C NMR : Confirm regiochemistry via imino proton shifts (δ 8.5–9.5 ppm) and chromene ring protons (δ 6.5–7.5 ppm). For Z/E isomer discrimination, NOESY can resolve spatial proximity of substituents .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ and fragmentation patterns.
  • Elemental Analysis : Ensure ≤0.5% deviation from theoretical C/H/N values .

Q. Data Contradiction Resolution :

  • If NMR signals suggest impurities, repurify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate).
  • Discrepancies in melting points may indicate polymorphism; perform differential scanning calorimetry (DSC) to assess thermal behavior.

How can the solubility and stability of this compound be evaluated under physiological and storage conditions?

Basic Research Question
Solubility Profiling :

  • Solvent Screening : Test in DMSO, PBS (pH 7.4), and ethanol at 1–10 mM. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Assessment :
    • Thermal Stability : Store at 4°C, 25°C, and −20°C; monitor degradation via HPLC over 30 days.
    • Photostability : Expose to UV (254 nm) and visible light; track changes by UV-Vis spectroscopy .

Methodological Note : For physiological conditions, simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess oral bioavailability potential.

What challenges arise in determining the crystal structure of this compound via X-ray diffraction, and how can they be mitigated?

Advanced Research Question
Challenges :

  • Crystal Growth : The compound’s planar chromene core and flexible imino group hinder crystallization.
  • Twinned Data : Common in orthorhombic systems, leading to refinement ambiguities.

Q. Solutions :

  • Crystallization Optimization : Use slow vapor diffusion (e.g., DCM/hexane) with seeding.
  • Refinement Tools : Employ SHELXL for high-resolution data, leveraging its robust handling of twinning and disorder .
  • Validation : Cross-check with DFT-calculated bond lengths/angles to resolve geometric uncertainties .

How should researchers address contradictions between experimental spectroscopic data and computational predictions for this compound?

Advanced Research Question
Case Example : If experimental NMR chemical shifts deviate from DFT (B3LYP/6-31G*) calculations:

  • Verify Solvent Effects : Simulate DMSO-d6 solvent interactions using the COSMO model.
  • Check Tautomerism : The imino group may adopt alternative protonation states; compare with pH-dependent NMR.
  • Dynamic Effects : Include nuclear Overhauser effects (NOE) to validate conformational preferences .

Q. Methodology :

  • Use Gaussian or ORCA for DFT optimization.
  • Compare experimental vs. calculated IR spectra to identify vibrational mode mismatches.

What strategies are recommended for elucidating the electronic structure and reactivity of this compound in medicinal chemistry applications?

Advanced Research Question
Electronic Analysis :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via DFT) to predict electrophilic/nucleophilic sites.
  • Reactivity Proxies : Use Fukui indices to map regions prone to nucleophilic attack (e.g., chromene carbonyl).

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure redox potentials to correlate with computed HOMO energies.
  • Kinetic Studies : Probe reaction rates with thiols or amines to validate nucleophilic hotspots.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.